

Musk Xylene: An Examination of its Octanol-Water Partition Coefficient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Musk xylene

Cat. No.: B129836

[Get Quote](#)

For Immediate Release

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Musk xylene (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro-musk compound historically used as a fragrance fixative in a wide array of consumer products, from cosmetics to detergents.^{[1][2][3]} Its persistence in the environment and lipophilic nature have made its physicochemical properties, particularly its octanol-water partition coefficient (Log Kow), a subject of significant scientific and regulatory interest.^[2] This technical guide provides an in-depth analysis of the Log Kow of **musk xylene**, detailing reported values, the experimental protocols for their determination, and the implications of this critical parameter.

Quantitative Data Summary

The octanol-water partition coefficient (Kow) is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical substance.^[4] A high Log Kow value indicates strong lipophilicity, suggesting a tendency for the compound to partition into fatty tissues and organic matter rather than water.^[5] **Musk xylene** is characterized by a very high octanol-water partition coefficient, with experimentally determined Log Kow values consistently falling in the range of 4.3 to 5.2.^{[1][5][6]} The European Union Risk Assessment Report for **musk xylene** highlights a Log Kow of 4.9.^{[1][7]} This high value is a key factor in its classification as a "very persistent and very bioaccumulative" (vPvB) substance by the European Chemicals Agency.^[1]

The variability in reported values can be attributed to the different methodologies employed for their measurement, such as the shake-flask method and High-Performance Liquid Chromatography (HPLC).[\[6\]](#)

Parameter	Value	Method	Reference
Log Kow	4.9	Not Specified	European Union Risk Assessment Report [1] [7]
Log Kow	4.369	Not Specified	Wikipedia [1]
Log Kow Range	3.4 - 4.9	Shake-flask, HPLC	(Anliker et al., 1988; Geyer et al., 1986 as cited in Apostolidis et al., 1998) [6]
Log Kow	5.2	Not Specified	(MITI, 1992 as cited in Apostolidis et al., 1998) [6]

Experimental Protocols for Log Kow Determination

The determination of the octanol-water partition coefficient for highly hydrophobic compounds like **musk xylene** requires precise and validated methodologies. The two most common approaches are the OECD Guideline methods: the Shake-Flask method (OECD 107) and the HPLC method (OECD 117).

OECD 107: Shake-Flask Method

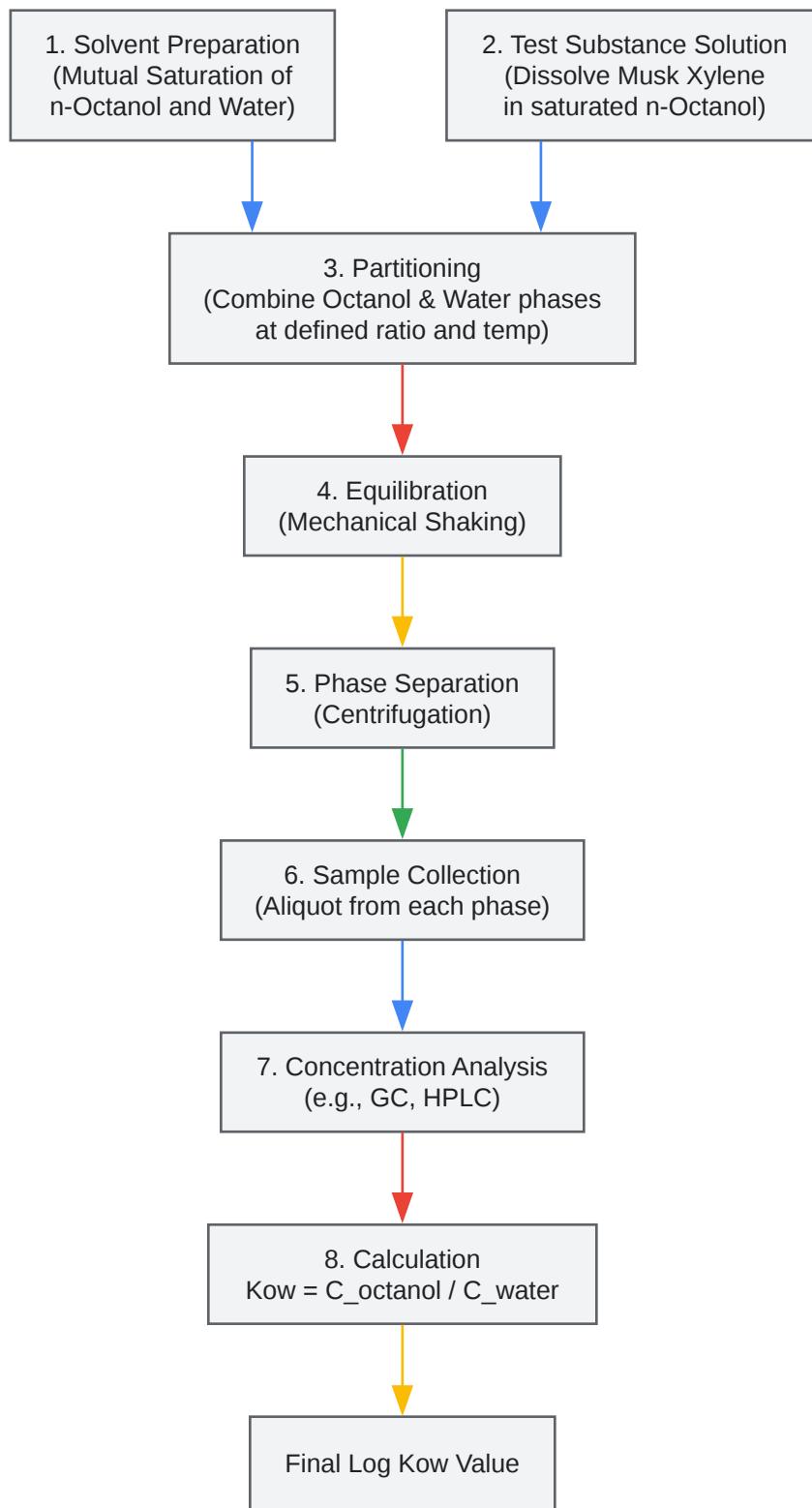
The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[\[8\]](#)[\[9\]](#) It is generally considered suitable for substances with Log Kow values in the range of -2 to 4, though it can occasionally be extended up to 5.[\[8\]](#)[\[10\]](#)[\[11\]](#) For highly hydrophobic substances like **musk xylene**, this method is prone to artifacts, such as the formation of micro-droplets of octanol in the aqueous phase, which can lead to an overestimation of the concentration in water and thus an underestimation of the Kow.[\[8\]](#)

Detailed Protocol:

- Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.
- Test Substance Preparation: A stock solution of **musk xylene** is prepared in n-octanol.
- Partitioning: Precisely measured volumes of the saturated n-octanol (containing the test substance) and saturated water are combined in a vessel at a constant temperature (typically 20-25°C).[12] Three different volume ratios are typically used.[11]
- Equilibration: The vessel is mechanically shaken for a predetermined period to allow for the equilibrium of the test substance between the two phases.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[11][12]
- Concentration Analysis: The concentration of **musk xylene** in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or HPLC.[11][12]
- Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of **musk xylene** in the n-octanol phase to its concentration in the aqueous phase. The final Log Kow is typically reported as the average of multiple runs.[11]

OECD 117: HPLC Method

The HPLC method offers an indirect but often more reliable alternative for hydrophobic compounds, suitable for Log Kow values from 0 to 6.[4][10][13] This method correlates the retention time of the test substance on a reverse-phase HPLC column (e.g., C18) with the known Log Kow values of a series of reference compounds.[13]

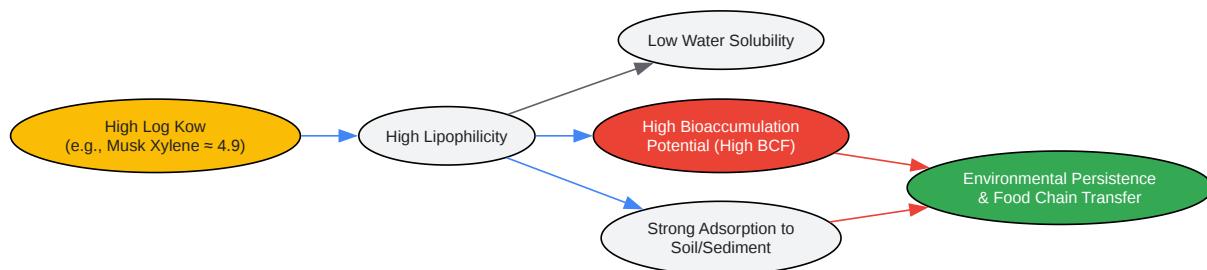

Detailed Protocol:

- System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector is used. The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and water.

- Calibration: A series of well-characterized reference compounds with known Log Kow values that span the expected range for **musk xylene** are injected into the HPLC system.
- Retention Time Measurement: The retention time for each reference compound is recorded. The logarithm of the capacity factor ($\log k'$) is calculated from the retention time.
- Calibration Curve: A calibration curve is generated by plotting the known Log Kow values of the reference compounds against their corresponding measured $\log k'$ values.
- Sample Analysis: **Musk xylene** is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the reference compounds.
- Log Kow Determination: The retention time for **musk xylene** is measured, and its $\log k'$ is calculated. The Log Kow of **musk xylene** is then determined by interpolation from the calibration curve.[\[13\]](#)

Visualized Experimental Workflow

To clarify the procedural flow of the most common direct measurement technique, the following diagram illustrates the key steps of the OECD 107 Shake-Flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for Log Kow determination using the OECD 107 Shake-Flask method.

Logical Relationship of Kow and Environmental Behavior

The Log Kow value is a cornerstone for predicting the environmental distribution and toxicological profile of a chemical. Its high value for **musk xylene** directly informs several key assessments.

[Click to download full resolution via product page](#)

Caption: Relationship between Log Kow and environmental fate of **Musk Xylene**.

Conclusion

The high octanol-water partition coefficient (Log Kow) of **musk xylene** is a defining physicochemical property that governs its behavior in biological and environmental systems. With a consensus value around 4.9, its strong lipophilicity drives its persistence and tendency to bioaccumulate in organisms, which has led to a significant decline in its use and its classification as a substance of very high concern.^[1] Understanding the experimental methodologies used to determine this value is critical for interpreting historical data and for the continued assessment of similar persistent organic pollutants. The shake-flask and HPLC methods, when applied correctly, provide the crucial data needed for robust risk assessment and environmental modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Musk xylene - Wikipedia [en.wikipedia.org]
- 2. Musk xylene: analysis, occurrence, kinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Musk xylene - Coastal Wiki [coastalwiki.org]
- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Musk Xylene: An Examination of its Octanol-Water Partition Coefficient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129836#musk-xylene-octanol-water-partition-coefficient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com